![molecular formula C23H16ClN3 B2776421 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-93-4](/img/structure/B2776421.png)

1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

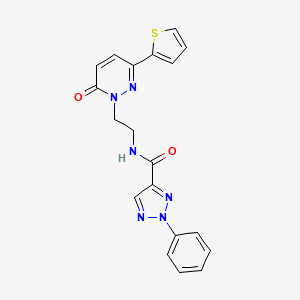

“1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Synthesis Analysis

The synthesis of quinoline derivatives is a subject of ongoing research . The development of new molecules containing the quinoline nucleus has led to many research reports in a brief span of time . The synthesis of these compounds often involves complex chemical reactions and the use of various catalysts .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present in the molecule . Quinoline derivatives can undergo various types of reactions, including condensation, oxidation, and reduction .Wissenschaftliche Forschungsanwendungen

Optical Properties and Chemical Analysis

Research has been conducted on the optical properties of pyrazoloquinoline derivatives, providing insights into their potential applications in photonic and electronic devices. Khachatryan, Boszczyk, and Tomasik (2006) synthesized series of pyrazoloquinoline derivatives and analyzed their absorption and emission spectra, highlighting their potential in optical applications (Khachatryan, Boszczyk, & Tomasik, 2006). Similarly, Danel et al. (2010) reported on the optical absorption and fluorescence of 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ) and related compounds, noting significant shifts in optical absorption and fluorescence bands influenced by solvent polarity, which could be leveraged in luminescent or electroluminescent applications (Danel et al., 2010).

Corrosion Inhibition

Quinoxaline derivatives have been identified as effective corrosion inhibitors for metals. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and evaluated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study found that these compounds could significantly reduce corrosion, acting as mixed-type inhibitors (Saraswat & Yadav, 2020).

Molecular Dynamics and Docking Studies

Research into the molecular dynamics and docking studies of quinoxaline derivatives has provided valuable insights into their potential pharmaceutical applications. Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative and conducted molecular dynamics and docking studies, suggesting its potential as an anti-cancer drug (Abad et al., 2021).

Photovoltaic Properties

The photovoltaic properties of pyrazoloquinoline derivatives have been explored for their applications in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their suitability for use in photodiodes, with modifications improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been associated with anticancer properties .

Mode of Action

Quinoline derivatives have been reported to interact with various enzymes and receptors, leading to their wide range of biological activities . For instance, some quinoline derivatives have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary widely depending on their chemical structure .

Result of Action

Quinoline derivatives have been associated with a variety of biological effects, including antileishmanial, antimalarial, and anticancer activities .

Action Environment

The activity of quinoline derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .

Zukünftige Richtungen

The future directions in the research of quinoline derivatives involve the design of new structural entities for pharmaceutical purposes . There is a constant need for the development of novel antimicrobial agents, as well as new therapeutic strategies . The quinoline nucleus represents an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQLPPDMFMOONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)

![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)

![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2776356.png)

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)